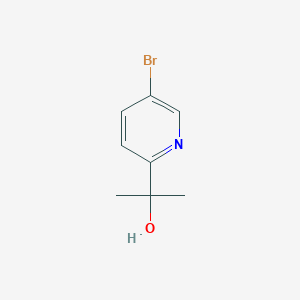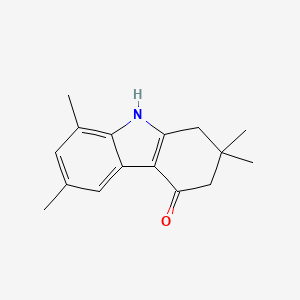
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, or TMTHC, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It belongs to the class of heterocyclic compounds, which are molecules with a ring structure containing at least two different elements. TMTHC is a colorless, crystalline solid with a melting point of 146-148°C.
科学的研究の応用
Photocatalytic Transformations
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives have been highlighted for their roles in photocatalytic transformations. For instance, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a known organophotocatalyst featuring a carbazolyl electron donor and a dicyanobenzene electron acceptor. Its excellent redox window and chemical stability make it a potent candidate for various organic reactions, emphasizing its importance in the domain of photocatalysis (Shang et al., 2019).
Spectrometric Determination and Theoretical Calculations
The dissociation constant of 1,2,3,9-tetrahydro-4H-carbazol-4-one, a closely related compound, has been determined through ultraviolet absorption spectrometry. The research indicates its interaction with polar solvents and provides insights into the compound's behavior in different solvent conditions, highlighting its relevance in chemical analysis and theoretical calculations (Zhang et al., 2009).
Synthesis Techniques and Applications
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives have been the focal point of numerous studies aimed at synthesizing novel compounds and exploring their potential applications. Some noteworthy research includes:
- Exploration of synthesis techniques using nitration, hydrogenation, and cyclization, contributing to the development of new compounds with potential applications in various fields (Qing, 2009).
- Novel green synthetic technology development, highlighting a commitment to eco-friendly chemical processes and sustainability (Wei-min, 2012).
- Investigation of photo-induced electron transfer interactions, contributing to the understanding of compound behavior under different chemical interactions (Ghosh et al., 2013).
Anticancer Activity
Some studies have delved into the potential anticancer properties of derivatives of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. For example, the synthesis and evaluation of these derivatives' anticancer activity through MTT assays suggest potential therapeutic applications in combating cancer cell proliferation (Chaudhary & Chaudhary, 2016).
特性
IUPAC Name |
2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDIDPZODOUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

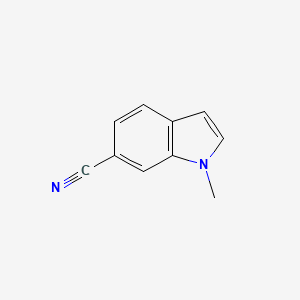



![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
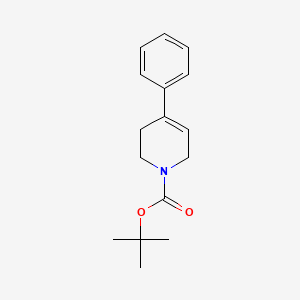
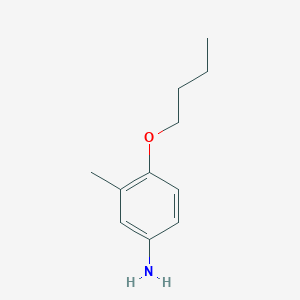
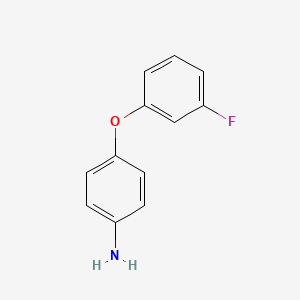
![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)
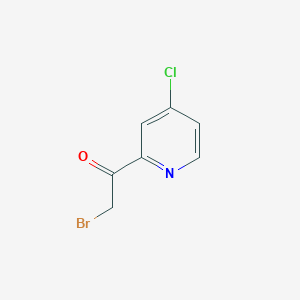
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

